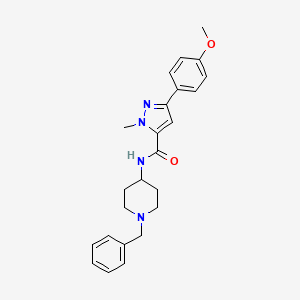

N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 1-benzyl-4-piperidyl group. This structure combines aromatic, methoxy, and piperidine functionalities, which are common in bioactive molecules targeting neurological and metabolic receptors .

Properties

Molecular Formula |

C24H28N4O2 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C24H28N4O2/c1-27-23(16-22(26-27)19-8-10-21(30-2)11-9-19)24(29)25-20-12-14-28(15-13-20)17-18-6-4-3-5-7-18/h3-11,16,20H,12-15,17H2,1-2H3,(H,25,29) |

InChI Key |

DNBUEXMFYCZAMW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

-

Cyclization : React ethyl acetoacetate (1.0 eq) with 4-methoxyphenylhydrazine (1.05 eq) in ethanol at reflux (78°C) for 12 hours.

-

Methylation : Treat the intermediate with methyl iodide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 hours.

-

Hydrolysis : Convert the ester to carboxylic acid using NaOH (2M, 4 eq) in THF/H₂O (3:1) at 80°C for 4 hours.

Preparation of 1-Benzyl-4-Aminopiperidine

-

Michael Addition : Mix benzylamine (1.0 eq) with methyl acrylate (3.0 eq) in methanol at 25°C for 24 hours.

-

Cyclization : Add sodium methoxide (1.5 eq) and heat to 80°C for 12 hours.

-

Decarboxylation : Treat with HCl (6M) and LiCl (0.1 eq) at 70°C for 5 hours.

Amide Coupling

-

Convert 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride (3.0 eq) at reflux (70°C) for 3 hours.

-

React the acid chloride with 1-benzyl-4-aminopiperidine (1.1 eq) in anhydrous THF at 0–5°C for 2 hours, followed by stirring at 25°C for 12 hours.

Workup :

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization Strategies

Catalytic Improvements

Side Reaction Mitigation

-

N-Benzyl group oxidation : Avoided by using inert atmospheres (N₂/Ar).

-

Ester hydrolysis : Controlled by pH monitoring during carboxylation.

Characterization and Quality Control

Spectroscopic Data

Impurity Profile

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| N-Benzyl-4-piperidone | Incomplete amination | Extended reaction time (24h) |

| Pyrazole regioisomer | Cyclization side product | Temperature control (±2°C) |

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- The 1-benzyl-4-piperidyl group introduces conformational flexibility, contrasting with rigid analogs like the pyridylmethyl-substituted compound in .

Pharmacological and Receptor Binding Profiles

While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:

- Cannabinoid Receptor Antagonism: Pyrazole-3-carboxamides with diaryl substituents (e.g., SR141716A analogs) show high CB1 affinity. The 4-methoxyphenyl group in the target compound may interact with hydrophobic pockets in the CB1 receptor, similar to 5-aryl substituents in .

- Enzyme Inhibition : Compounds like 3-(tert-butyl)-N-(...) () inhibit cysteine proteases via carboxamide-mediated hydrogen bonding, suggesting the target compound could be optimized for similar targets .

- Calcium Mobilization Assays : highlights pyrazole derivatives evaluated for neurotensin receptor activity using CHO-k1 cells. The target compound’s piperidyl group may modulate G-protein-coupled receptor interactions .

Key Divergences and Challenges

- Conformational Constraints : demonstrates that rigidifying the pyrazole-carboxamide scaffold reduces CB1 affinity, implying the target compound’s flexibility may be advantageous or require optimization .

- Substituent Effects : Replacing the 5-aryl group with alkynylthiophenes () enhances CB1 selectivity, whereas the 4-methoxyphenyl group in the target compound may prioritize different targets, such as serotonin or sigma receptors .

Biological Activity

N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H24N2O

- Molecular Weight : 296.407 g/mol

- CAS Number : 202859-14-1

- LogP : 3.7826 (indicating moderate lipophilicity)

The compound exhibits a variety of biological activities attributed to its structural features, particularly the pyrazole moiety. Pyrazoles are known for their ability to interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Antimicrobial Properties : The presence of the piperidine ring enhances the compound's antimicrobial activity against various bacterial strains, including E. coli and S. aureus .

- Monoamine Oxidase Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of monoamine oxidase (MAO), which plays a role in neurodegenerative disorders .

Biological Activity Overview

The biological activity of N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide:

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

- Neuropharmacological Effects :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and what are common yield optimization challenges?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters. Subsequent functionalization includes alkylation at the 1-position of the pyrazole and coupling of the benzyl-piperidine moiety. Key steps:

- Use of microwave-assisted synthesis to enhance reaction efficiency for pyrazole ring formation .

- Amide coupling (e.g., EDC/HOBt or DCC) to attach the benzyl-piperidine group .

- Challenges : Low yields in the final amidation step due to steric hindrance from the benzyl-piperidine substituent. Optimization strategies include:

- Solvent selection (e.g., DMF or dichloromethane for improved solubility).

- Catalytic additives like DMAP to accelerate coupling .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable for confirming its purity?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at 4-position, methyl group on pyrazole) .

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

- Critical Considerations : Overlapping signals in NMR (e.g., benzyl-piperidine protons) may require 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain discrepancies .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may alter in vivo efficacy .

- Case Study : Inconsistent anti-inflammatory activity in rodent models was traced to rapid glucuronidation of the methoxyphenyl group, requiring structural modification (e.g., replacing -OCH with -CF) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

- Methodology :

- Molecular Docking : Predict binding interactions with kinase domains (e.g., JAK2 or EGFR) using software like AutoDock Vina .

- Key Modifications :

- Piperidine substitution: Bulky groups (e.g., benzyl) enhance hydrophobic interactions .

- Pyrazole 3-position: Electron-withdrawing groups (e.g., -NO) improve potency but may reduce solubility .

- Data-Driven Example : A 10-fold increase in IC against EGFR was achieved by replacing the methoxyphenyl group with a 4-fluorophenyl moiety .

Q. What analytical techniques are used to assess stability under physiological conditions, and how do structural features influence degradation pathways?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light .

- LC-MS Stability Assays : Identify degradation products (e.g., cleavage of the amide bond or demethylation of the methoxy group) .

- Findings : The benzyl-piperidine group is susceptible to oxidative degradation, requiring formulation with antioxidants like BHT .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound’s selectivity across related biological targets?

- Methodology :

- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP or Eurofins panels) .

- Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization for kinases vs. SPR for binding affinity) to confirm target engagement .

- Example : Off-target activity at serotonin receptors was mitigated by introducing a methyl group on the pyrazole’s 4-position .

Q. What computational tools are recommended for predicting ADMET properties, and how reliable are these models for this compound class?

- Methodology :

- Software : SwissADME, pkCSM, or ADMET Predictor™ to estimate logP, CYP inhibition, and hERG liability .

- Limitations : Poor prediction accuracy for compounds with rigid piperidine rings; experimental validation (e.g., patch-clamp assays for hERG) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.